![molecular formula C14H20N2O2 B7474650 N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients, which can lead to tumor cell death.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of cytokines in the blood, which can stimulate the immune system. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of reactive oxygen species, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be toxic at high doses, which can limit its use in clinical trials. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical settings.
Direcciones Futuras
For research on N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide include the development of new synthetic methods, the identification of biomarkers, the development of combination therapies, and the study of its potential use in the treatment of infectious diseases.
Métodos De Síntesis
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide. The final step involves the reaction of the product with methyl iodide to yield N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide. This synthesis method has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied extensively for its potential anticancer properties. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied for its potential use in the treatment of infectious diseases, such as tuberculosis.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-12(8-11(10)2)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVVAUGHUTVXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.